molecular formula C10H10Br2O3 B13080504 Ethyl 2,6-dibromo-3-methoxybenzoate

Ethyl 2,6-dibromo-3-methoxybenzoate

Cat. No.: B13080504
M. Wt: 337.99 g/mol
InChI Key: HDQDJKJSRPLJLO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-3-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, featuring two bromine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dibromo-3-methoxybenzoate typically involves the bromination of 3-methoxybenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromo-3-methoxybenzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dibromo-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl 2,6-dibromo-3-hydroxybenzoate.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Ethyl 2,6-diamino-3-methoxybenzoate or ethyl 2,6-dithio-3-methoxybenzoate.

    Reduction: Ethyl 2,6-dibromo-3-hydroxybenzoate.

    Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.

Scientific Research Applications

Ethyl 2,6-dibromo-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-3-methoxybenzoate involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2,6-dibromo-3-methoxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2,6-dibromo-4-methoxybenzoate: Similar structure but with the methoxy group in a different position.

    Ethyl 2,6-dibromo-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound .

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

ethyl 2,6-dibromo-3-methoxybenzoate

InChI

InChI=1S/C10H10Br2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3

InChI Key

HDQDJKJSRPLJLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)OC)Br

Origin of Product

United States

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